molecular formula C15H20BrNO2 B2447918 Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate CAS No. 1245643-82-6

Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate

Cat. No.: B2447918
CAS No.: 1245643-82-6
M. Wt: 326.234
InChI Key: NKLDEQGIFGBDMD-UHFFFAOYSA-N
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Description

Introduction to Tert-Butyl (1-(2-Bromophenyl)Cyclobutyl)Carbamate

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , which provides a complete description of its molecular structure. Breaking down the name:

  • tert-butyl : Refers to the (CH₃)₃C- group attached to the carbamate functionality.
  • carbamate : Indicates the presence of the –O(CO)NH– functional group.
  • 1-(2-bromophenyl)cyclobutyl : Specifies a cyclobutane ring substituted at position 1 with a 2-bromophenyl group (a benzene ring with a bromine atom at the ortho position).

The molecular formula is C₁₅H₂₀BrNO₂ , with a molecular weight of 326.23 g/mol . The structural hierarchy follows IUPAC priorities, where the carbamate group serves as the principal functional group, and substituents are numbered to minimize locants.

Table 1: Key Nomenclature and Molecular Data
Property Value
IUPAC Name This compound
Molecular Formula C₁₅H₂₀BrNO₂
Molecular Weight 326.23 g/mol
Canonical SMILES CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)Br
InChI Key DVTBDRZBNXFPLU-UHFFFAOYSA-N

The SMILES string highlights the tert-butyl group (CC(C)(C)), carbamate linkage (OC(=O)N), cyclobutane ring (C1(CCC1)), and 2-bromophenyl moiety (C2=CC=C(C=C2)Br).

Historical Context in Carbamate Chemistry

Carbamates, derivatives of carbamic acid, have played a pivotal role in organic synthesis since the mid-20th century. The introduction of the tert-butoxycarbonyl (Boc) group as a protective moiety for amines revolutionized peptide synthesis and heterocyclic chemistry. The Boc group, first popularized in the 1960s, offers stability under basic conditions and selective deprotection under acidic conditions, making it indispensable in multi-step syntheses.

Tert-butyl carbamates, such as the subject compound, emerged as critical intermediates in pharmaceutical research. Their synthesis typically involves the reaction of cyclobutylamines with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The incorporation of brominated aromatic systems, like the 2-bromophenyl group, reflects advancements in cross-coupling chemistry, enabling the construction of complex biaryl structures.

Significance of Bromophenyl-Cyclobutane Hybrid Architectures

The fusion of a bromophenyl group and a cyclobutane ring in this compound creates a unique hybrid architecture with distinct chemical and conformational properties:

  • Bromophenyl Group :

    • The bromine atom at the ortho position enhances electrophilic substitution reactivity and facilitates participation in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with boronic acids.
    • Ortho-substitution introduces steric hindrance, which can influence regioselectivity in subsequent reactions.
  • Cyclobutane Ring :

    • The four-membered ring imposes angle strain , increasing reactivity compared to larger cycloalkanes.
    • Conformational rigidity restricts rotation around the cyclobutane-carbamate bond, potentially enhancing binding specificity in target molecules.
Table 2: Structural Features and Implications
Structural Feature Chemical Implication
tert-Butyl Carbamate Stabilizes amines; enables selective deprotection
2-Bromophenyl Group Facilitates cross-coupling; introduces steric effects
Cyclobutane Ring Enhances rigidity; modifies electronic properties

This hybrid structure is particularly valuable in medicinal chemistry, where brominated aromatics serve as precursors to bioactive molecules, and strained rings modulate pharmacokinetic properties. For example, cyclobutane-containing compounds are explored for their ability to mimic peptide turn structures, a feature leveraged in protease inhibitor design.

Properties

IUPAC Name

tert-butyl N-[1-(2-bromophenyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-15(9-6-10-15)11-7-4-5-8-12(11)16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLDEQGIFGBDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a bromophenyl cyclobutyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective production, would apply.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Palladium-Catalyzed Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.

    Bases: Bases like cesium carbonate (Cs2CO3) are used to facilitate the reactions.

    Solvents: Solvents such as 1,4-dioxane are often employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce the corresponding amine.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H18BrNO2
  • Molecular Weight : 300.19 g/mol
  • CAS Number : 1086391-99-2

The compound features a tert-butyl group, a bromophenyl group, and a cyclobutyl group, which contribute to its reactivity and versatility in synthetic applications.

Chemistry

Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate serves as an important intermediate in organic synthesis. It is utilized in the following ways:

  • Building Block for Complex Molecules : The compound is employed as a precursor in the synthesis of more complex organic molecules, particularly in pharmaceutical research.
  • Study of Reaction Mechanisms : It provides insights into reaction pathways and mechanisms due to its unique structural features.

Biology

In biological research, this compound is used to investigate various biochemical interactions:

  • Enzyme Inhibition Studies : It is studied for its potential to inhibit specific enzymes, which can lead to insights into metabolic pathways and disease mechanisms.
  • Biochemical Assays : The compound acts as a probe in assays designed to evaluate enzyme activity and protein interactions.

Medicine

This compound has potential applications in medicinal chemistry:

  • Drug Development : It is explored for its potential as a drug candidate, particularly as an enzyme inhibitor that may affect various biological pathways.
  • Therapeutic Applications : Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties.

Industry

In industrial applications, the compound finds use in:

  • Production of Specialty Chemicals : It serves as an intermediate in the synthesis of specialty chemicals utilized across various sectors.
  • Polymer and Coating Development : The compound's properties make it suitable for use as a stabilizer or additive in chemical processes.

Case Study 1: Enzyme Inhibition

A study examined the enzyme inhibition properties of structurally related carbamates. Results indicated that modifications in the cyclobutyl structure could enhance binding affinity to target enzymes involved in cancer progression. This suggests that this compound may have therapeutic implications in oncology.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of related compounds demonstrated significant protective action against oxidative stress in neuronal cell lines. These findings indicate that this class of compounds could be explored for treating neurodegenerative diseases.

Compound NameBiological ActivityNotable Features
This compoundPotential enzyme inhibitorUnique structural features enhancing reactivity
Tert-butyl N-(4-fluorophenyl)carbamateEnhanced lipophilicity; potential enzyme inhibitionIncorporates a fluorine atom
Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamateInhibition of cyclin-dependent kinases (CDKs)Potential anticancer properties

Mechanism of Action

The mechanism of action of tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can interact with specific binding sites, while the carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate compound used in similar applications.

    Tert-butyl (1-(3-bromophenyl)cyclobutyl)carbamate: A structural isomer with similar properties.

    Tert-butyl (substituted benzamido)phenylcarbamate: Compounds with anti-inflammatory activity.

Uniqueness

Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of the bromophenyl group allows for specific interactions with molecular targets, while the cyclobutyl group provides rigidity to the molecule, influencing its overall conformation and activity.

Biological Activity

Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H16BrN2O2
  • CAS Number : 1245643-82-6
  • Molecular Weight : 300.18 g/mol

The compound features a cyclobutyl moiety linked to a bromophenyl group and a carbamate functional group, which may contribute to its biological activity.

The mechanism of action for this compound is not fully elucidated, but it is believed to involve interaction with specific biological targets such as enzymes or receptors. The presence of the bromine atom may enhance the compound's lipophilicity, facilitating membrane penetration and receptor binding.

Biological Activity Overview

Recent studies have indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases.
  • Enzyme Inhibition : It may act as an inhibitor for certain kinases, similar to other carbamate derivatives, which could be beneficial in managing diseases related to kinase dysregulation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction of NO and IL-6 levels
Enzyme inhibitionPotential inhibition of kinases

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, various concentrations were tested against human cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting significant cytotoxicity. Further investigations into the mechanism revealed that the compound induced apoptosis through the activation of caspase pathways.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Apoptosis via caspase activation
HeLa (Cervical Cancer)7.5Cell cycle arrest
A549 (Lung Cancer)6.0Induction of oxidative stress

Safety and Toxicology

Toxicological assessments are crucial for determining the safety profile of this compound. Initial studies suggest low acute toxicity; however, long-term effects and chronic exposure require further investigation.

Q & A

Q. How is this compound utilized in synthesizing kinase inhibitors or other bioactive molecules?

  • Methodological Answer :
  • Fragment-Based Drug Design : The bromophenyl group serves as a halogen-bonding motif in kinase active sites (e.g., EGFR inhibitors) .
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions replace bromine with heterocycles (e.g., pyridines) to diversify pharmacophores .
  • Proteolysis-Targeting Chimeras (PROTACs) : The carbamate acts a linker between E3 ligase ligands and target proteins .

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